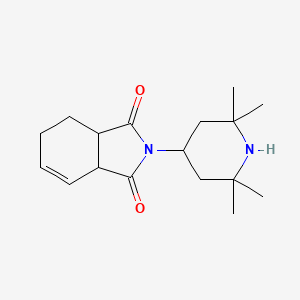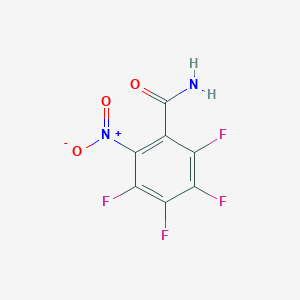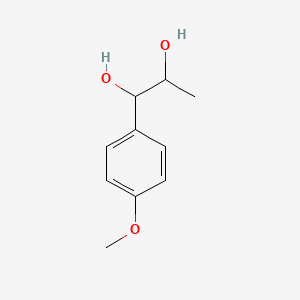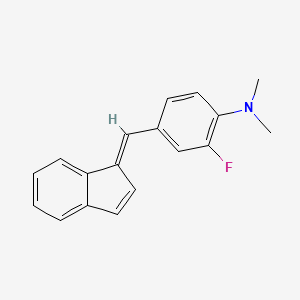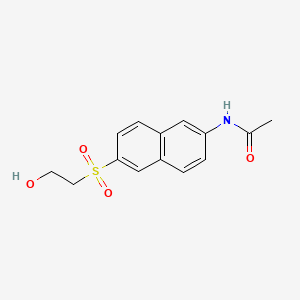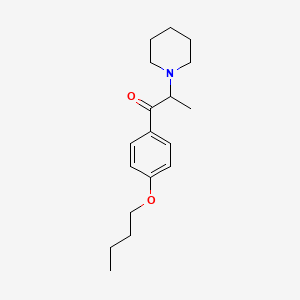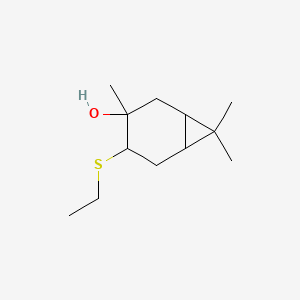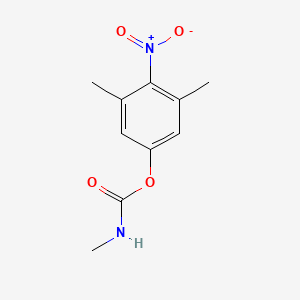
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid and is characterized by the presence of a nitro group and xylyl ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester typically involves the reaction of 4-nitro-3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-nitro-3,5-xylenol: This intermediate is synthesized through the nitration of 3,5-xylenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Methyl Isocyanate: The 4-nitro-3,5-xylenol is then reacted with methyl isocyanate in the presence of a catalyst, such as triethylamine, to form the carbamic acid ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester involves the inhibition of specific enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as a pesticide, with a different substitution pattern on the aromatic ring.
Uniqueness
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is unique due to the presence of both a nitro group and a xylyl ester, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4654-46-0 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(16-10(13)11-3)5-7(2)9(6)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI-Schlüssel |
ZLAZQGTZGKUJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


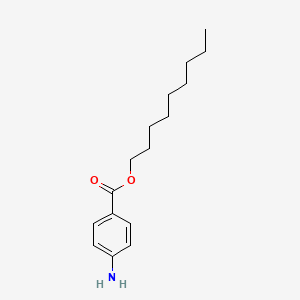
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
